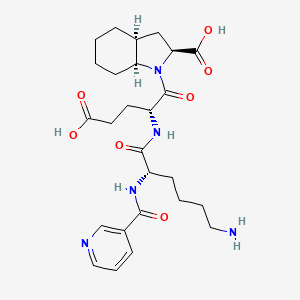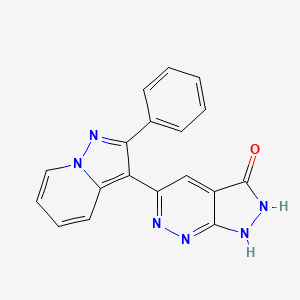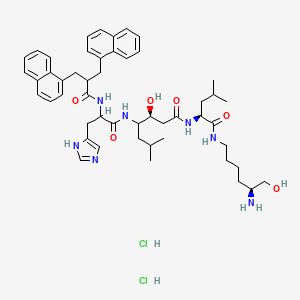
Bis((1-naphthyl)methyl)acetyl-histidyl-statyl-leucyl-episilon-lysinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ES-1005 is a compound known for its application as a mold-resistant coating. It is formulated with a blend of biocides to prevent mold and mildew growth on various surfaces, including concrete, masonry, wood, and painted surfaces . The compound is also used in scientific research, particularly in the field of cardiovascular diseases, where it acts as a renin inhibitor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ES-1005 involves multiple steps of organic synthesis reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is formulated with a biocide blend to achieve its mold-resistant properties .
Industrial Production Methods
Industrial production of ES-1005 involves the formulation of a clear, water-based coating that can be applied using a brush, roller, or sprayer. The compound is mixed thoroughly prior to and intermittently during use to ensure even dispersion of the biocides. It is applied when air and surface temperatures are between 40-90°F and can cover up to 400 square feet per gallon .
Analyse Chemischer Reaktionen
Types of Reactions
ES-1005 undergoes various chemical reactions, including oxidation and substitution reactions. The compound is formulated to resist mold and mildew growth, which involves the interaction of its biocides with microbial cell walls.
Common Reagents and Conditions
Common reagents used in the formulation of ES-1005 include water, acrylic latex, and biocides. The compound is applied under conditions that promote water resistance and protection from stains .
Major Products Formed
The major products formed from the reactions involving ES-1005 are protective coatings that prevent mold and mildew growth on surfaces. These coatings are clear and water-based, providing a durable barrier against moisture and microbial damage .
Wissenschaftliche Forschungsanwendungen
ES-1005 has significant applications in scientific research, particularly in the field of cardiovascular diseases. It acts as a renin inhibitor, targeting the renin-angiotensin system to regulate blood pressure and fluid balance. Research has shown that ES-1005 can inhibit plasma renin activity and decrease the level of kidney renin messenger RNA, making it a potential therapeutic agent for hypertension .
Wirkmechanismus
The mechanism of action of ES-1005 involves its role as a renin inhibitor. Renin is an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting renin, ES-1005 reduces the production of angiotensin I, subsequently decreasing the levels of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Captopril: Another renin inhibitor used in the treatment of hypertension.
Aliskiren: A direct renin inhibitor that lowers blood pressure by blocking the renin-angiotensin system.
Enalapril: An angiotensin-converting enzyme inhibitor that reduces the production of angiotensin II.
Uniqueness of ES-1005
ES-1005 is unique in its dual application as both a mold-resistant coating and a renin inhibitor. While other renin inhibitors like captopril and aliskiren are primarily used for their cardiovascular effects, ES-1005 also offers protective properties against mold and mildew, making it a versatile compound with applications in both industrial and medical fields .
Eigenschaften
CAS-Nummer |
115404-79-0 |
|---|---|
Molekularformel |
C50H69Cl2N7O6 |
Molekulargewicht |
935.0 g/mol |
IUPAC-Name |
(3S)-N-[(2S)-1-[[(5S)-5-amino-6-hydroxyhexyl]amino]-4-methyl-1-oxopentan-2-yl]-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]propanoyl]amino]-6-methylheptanamide;dihydrochloride |
InChI |
InChI=1S/C50H67N7O6.2ClH/c1-32(2)23-43(46(59)28-47(60)55-44(24-33(3)4)49(62)53-22-10-9-19-39(51)30-58)56-50(63)45(27-40-29-52-31-54-40)57-48(61)38(25-36-17-11-15-34-13-5-7-20-41(34)36)26-37-18-12-16-35-14-6-8-21-42(35)37;;/h5-8,11-18,20-21,29,31-33,38-39,43-46,58-59H,9-10,19,22-28,30,51H2,1-4H3,(H,52,54)(H,53,62)(H,55,60)(H,56,63)(H,57,61);2*1H/t39-,43?,44-,45?,46-;;/m0../s1 |
InChI-Schlüssel |
IYZRFOAPEUBNQP-JPZLKUPGSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCCCC[C@@H](CO)N)NC(=O)C[C@@H](C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)O.Cl.Cl |
Kanonische SMILES |
CC(C)CC(C(CC(=O)NC(CC(C)C)C(=O)NCCCCC(CO)N)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54.Cl.Cl |
Synonyme |
is((1-naphthyl)methyl)acetyl-histidyl-statyl-leucyl-episilon-lysinol ES 1005 ES-1005 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



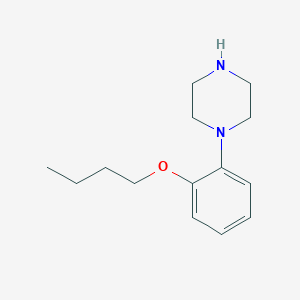
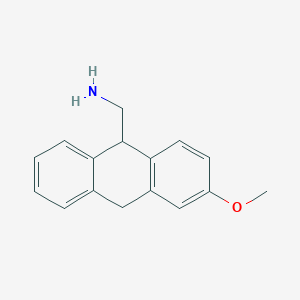

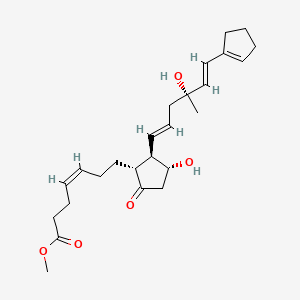
![4-[2-(3,4,5-Trimethoxyphenyl)Ethyl]Aniline](/img/structure/B3061438.png)
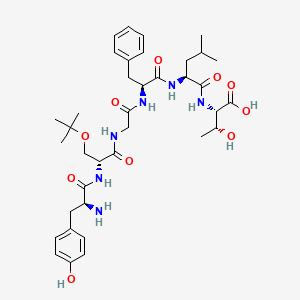
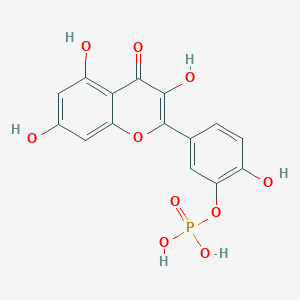
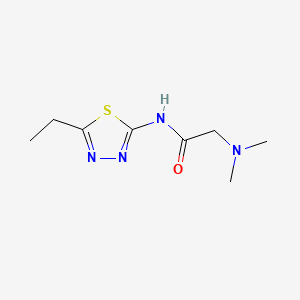

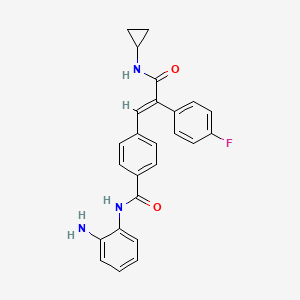
![2-Propen-1-one, 2-[(dimethylamino)methyl]-1-(2,4-dimethylphenyl)-](/img/structure/B3061500.png)
